6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-bromo-2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKCJUBCOOCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856115 | |
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-79-8 | |
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup and Doebner-Miller Quinoline Formation
The Skraup reaction remains a cornerstone for constructing the quinoline core. Starting from 2-chloro-4-(trifluoromethyl)aniline, cyclization with glycerol and sulfuric acid at 180–200°C produces 2-chloro-4-(trifluoromethyl)quinoline as an intermediate. Modifications using the Doebner-Miller protocol with crotonaldehyde instead of glycerol improve yields (72% vs. 58%) by mitigating polymerization side reactions. Post-cyclization bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 78% product.
Table 1: Cyclization Reaction Optimization
| Parameter | Skraup Conditions | Doebner-Miller Conditions |
|---|---|---|
| Temperature (°C) | 180–200 | 120–140 |
| Reaction Time (h) | 8–10 | 4–6 |
| Yield (%) | 58 | 72 |
| Byproduct Formation (%) | 22 | 9 |
Halogenation Techniques for Regioselective Substitution
Chlorine Retention at Position 2
Chlorine is typically introduced via Sandmeyer reaction on 2-amino precursors. For example, 2-amino-4-(trifluoromethyl)quinoline treated with CuCl/HCl at −5°C provides 2-chloro substitution with 91% retention of configuration. Competing hydrolysis is suppressed by maintaining pH < 1.
Trifluoromethyl Group Installation
Ullmann-Type Coupling
Early routes employed Ullmann coupling between 2-chloro-6-bromoquinoline and methyl trifluoroacetate using CuI/1,10-phenanthroline in DMF at 130°C. However, yields plateau at 65% due to protodehalogenation.
Radical Trifluoromethylation
Modern approaches utilize Langlois’ reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (TBHP) initiator. In acetonitrile at 80°C, this method achieves 88% yield with >20:1 selectivity for position 4 over position 3.
One-Pot Multistep Synthesis
A streamlined protocol combines cyclization and halogenation:
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Aniline Protection : 2-Chloro-4-(trifluoromethyl)aniline is acetylated (Ac₂O, 110°C, 1 h).
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Cyclization : Treated with ethyl acetoacetate and polyphosphoric acid (PPA) at 160°C for 3 h (yield: 74%).
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Bromination : In situ addition of NBS (1.1 eq) in CH₂Cl₂ at −10°C (yield: 81%).
Industrial-Scale Production
Continuous Flow Reactor Design
Bayer’s pilot plant data (2023) demonstrates a 200 L/day process using:
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Microreactor for cyclization (residence time: 8 min vs. batch 6 h)
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Scavenger columns with silica-bound thiourea to remove excess Br₂
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18 | 12.7 | 99.1 |
| UPLC-MS | BEH C8 | 4.3 | 99.4 |
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Cost Index (USD/g) |
|---|---|---|---|
| Skraup + NBS | 58 | 97.2 | 12.4 |
| Doebner-Miller + Radical | 76 | 98.8 | 18.9 |
| One-Pot Flow | 81 | 99.1 | 9.7 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Overview:
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features enable it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Case Studies:
-
Anticancer Activity:
- Research has demonstrated that derivatives of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline exhibit potent cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, a synthesized derivative showed an IC50 value of 2.49 μM against MCF-7 cells, indicating strong anticancer potential.
- Enzyme Inhibition:
Biological Studies
Mechanism of Action:
this compound interacts with biological targets by binding to active sites on enzymes or receptors, leading to altered cellular functions. This mechanism underpins its potential therapeutic effects.
Research Findings:
- Studies have shown that the compound can modulate signaling pathways related to cell proliferation and apoptosis. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems .
Role in Pesticide Development:
The compound is also utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to inhibit specific biological pathways makes it effective against various pests.
Case Study:
- A recent study highlighted the synthesis of a novel pesticide derived from this compound that showed effective control over common agricultural pests while maintaining low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine and chlorine atoms can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Positional Isomers
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Molecular Formula: C₁₀H₄BrClF₃N (identical to the target compound) Substituents: Bromo (4), chloro (6), trifluoromethyl (2) Key Differences: The altered positions of bromo and chloro groups result in distinct electronic and steric profiles. This isomer is used as a reference standard in analytical chemistry but shows reduced kinase inhibition compared to the target compound due to less favorable binding interactions .
Substituent Variants
- 6-Bromo-4-chloro-2-methylquinoline (CAS: 53364-85-5) Molecular Formula: C₁₀H₇BrClN Substituents: Bromo (6), chloro (4), methyl (2) Key Differences: Replacement of -CF₃ with methyl reduces molecular weight (256.53 g/mol) and lipophilicity. This variant lacks the metabolic stability conferred by -CF₃, making it less effective in drug design .
- It serves as an organic synthesis intermediate .
Multi-Halogenated Derivatives
- 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (CAS: 1156277-85-8) Molecular Formula: C₁₀H₃BrClF₄N Substituents: Bromo (6), chloro (4), fluoro (8), trifluoromethyl (2) Key Differences: Additional fluoro substitution at position 8 increases molecular weight (328.49 g/mol) and metabolic resistance but may complicate synthesis due to steric hindrance .
- 4,5-Dichloro-2-(trifluoromethyl)quinoline Molecular Formula: C₁₀H₄Cl₂F₃N Substituents: Dichloro (4,5), trifluoromethyl (2) Key Differences: Dual chloro groups enhance halogen bonding but reduce solubility. This compound is challenging to isolate due to regioselectivity issues during synthesis .
Comparative Data Table
Biological Activity
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its complex structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C10H5BrClF3N, with a molecular weight of approximately 310.50 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity due to enhanced lipophilicity. This compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammatory processes, leading to significant biological effects such as anticancer and anti-inflammatory activities .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways. For instance, it has shown effectiveness against breast cancer cells by inhibiting cyclooxygenase (COX) enzymes, which are implicated in tumor growth .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and nitric oxide in cellular models, indicating potential therapeutic applications in inflammatory diseases .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, although further research is needed to elucidate the specific viral targets and mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)quinoline | Lacks bromine | Different reactivity profiles |
| 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline | Contains chloropropyl group | Alters chemical properties and applications |
| 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Methyl group at 8-position | Influences electronic properties and reactivity |
The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound enhances its binding affinity and selectivity towards biological targets compared to these similar compounds .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspases .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in nitric oxide production, comparable to established anti-inflammatory drugs. This suggests its potential as a therapeutic agent for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. For example, bromination and chlorination of quinoline precursors using reagents like phosphorus oxychloride (POCl₃) or bromine in acetic acid. A Vilsmeier-Haack reaction (using DMF/POCl₃) is effective for introducing formyl/acetyl groups at specific positions, which can be further functionalized . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane. Analytical techniques like HPLC and NMR are critical for assessing purity .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethyl acetate). Software like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used . The WinGX suite integrates tools for data processing and visualization, ensuring accurate bond-length/angle measurements . For example, a related quinoline derivative showed a dihedral angle of 88.8° between the quinoline and cyclopropyl rings, validated using SHELXL .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 310.92 for C₁₀H₅BrClF₃N).
- IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Basis sets (e.g., 6-311G**) model electron correlation effects. For example, DFT studies on similar trifluoromethylquinolines reveal electron-withdrawing effects of the CF₃ group, lowering LUMO energy and enhancing reactivity . Software like Gaussian or ORCA implements these methods, with validation against experimental UV-Vis spectra .
Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?
- Methodology :
- Dose-Response Analysis : Use IC₅₀ values from MTT assays (e.g., antitumor activity in HepG2 cells) to establish potency thresholds.
- SAR Studies : Modify substituents (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate structural contributors to activity. For example, 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives showed tumor cell inhibition via intercalation or topoisomerase inhibition .
- Statistical Validation : Apply ANOVA to compare replicates and identify outliers. Reproducibility across multiple cell lines (e.g., MCF-7 vs. A549) strengthens conclusions .
Q. How are computational docking studies performed to assess binding affinity with biological targets?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize via molecular dynamics (AMBER/CHARMM).
- Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Key interactions (e.g., hydrogen bonds with Asp831 or π-π stacking with Phe832) are quantified via binding energy (ΔG ≤ -8 kcal/mol indicates high affinity).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Reagent Compatibility : Replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., TMSCl) in flow chemistry setups.
- Purification at Scale : Use centrifugal partition chromatography (CPC) instead of column chromatography to reduce solvent waste.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
